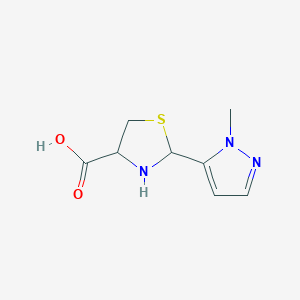![molecular formula C16H27N7O4S B10946387 2-[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10946387.png)
2-[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a morpholine ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine, followed by nitration to introduce the nitro group.
Attachment of the propanoyl group: The pyrazole derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted pyrazole.
Introduction of the morpholine ring: The propanoyl-substituted pyrazole is then reacted with 3-morpholinopropylamine to introduce the morpholine ring.
Formation of the hydrazinecarbothioamide group: Finally, the compound is treated with thiosemicarbazide to form the hydrazinecarbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. The pyrazole ring and the hydrazinecarbothioamide group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
- **2-[2-METHYL-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
This compound is unique due to the combination of its structural features, including the pyrazole ring, the morpholine ring, and the hydrazinecarbothioamide group. These features may confer specific biological activities that are not present in other similar compounds.
Properties
Molecular Formula |
C16H27N7O4S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[[2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C16H27N7O4S/c1-12(11-22-13(2)10-14(20-22)23(25)26)15(24)18-19-16(28)17-4-3-5-21-6-8-27-9-7-21/h10,12H,3-9,11H2,1-2H3,(H,18,24)(H2,17,19,28) |
InChI Key |
XBHHMYQDHWTNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NNC(=S)NCCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10946306.png)

![3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10946309.png)
![2-(4,7-dihydroxy-1H-[1,2,3]triazolo[4,5-d]pyridazin-1-yl)-1-[3-(2,5-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10946310.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10946314.png)
![2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10946323.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate](/img/structure/B10946332.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10946334.png)
![(5E)-5-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}methylidene)-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946336.png)
![(5E)-5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene)-3-(3-methylphenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946346.png)
![5-[(4-{(1Z)-1-[2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10946348.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946360.png)
![2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946361.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B10946365.png)
